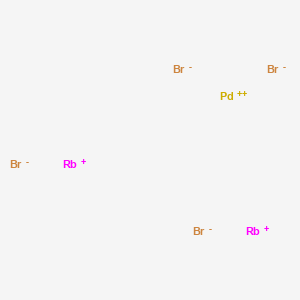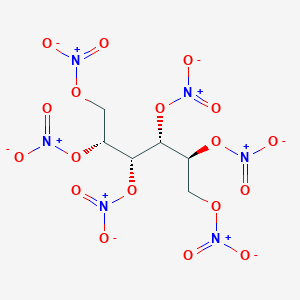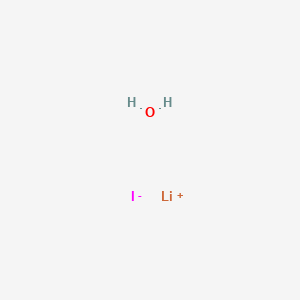
Lithium iodide hydrate
Vue d'ensemble
Description
Lithium iodide hydrate is a chemical compound that is commonly used in scientific research applications. It is a white crystalline substance that is highly soluble in water and has a molecular weight of 213.89 g/mol. Lithium iodide hydrate has been the subject of extensive research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of lithium iodide hydrate is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which promotes the formation of chemical bonds between reactants. This mechanism of action has been observed in various organic synthesis reactions, where lithium iodide hydrate has been shown to increase the yield and selectivity of the reaction.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of lithium iodide hydrate. However, some studies have suggested that the compound may have potential applications in the treatment of certain medical conditions. For example, lithium iodide hydrate has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of lithium iodide hydrate is its effectiveness as a catalyst in organic synthesis reactions. It has been shown to be highly effective in promoting a wide range of chemical reactions, which makes it a valuable tool in laboratory settings. However, lithium iodide hydrate can be expensive and difficult to obtain, which may limit its use in some research applications.
Orientations Futures
There are several potential future directions for research on lithium iodide hydrate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is potential for the compound to be used in the development of new materials, such as advanced batteries and optical fibers. Further research is needed to fully understand the potential applications of lithium iodide hydrate in various fields.
Méthodes De Synthèse
Lithium iodide hydrate can be synthesized by reacting lithium hydroxide with hydroiodic acid. The reaction produces lithium iodide, which can then be hydrated to form lithium iodide hydrate. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Lithium iodide hydrate has been used in various scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, and it has been shown to be effective in promoting a wide range of chemical reactions. Additionally, lithium iodide hydrate has been used in the production of optical fibers and in the manufacture of certain types of batteries.
Propriétés
IUPAC Name |
lithium;iodide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.Li.H2O/h1H;;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZWGFFJLSIDMX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2ILiO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium iodide hydrate | |
CAS RN |
7790-22-9, 85017-80-7 | |
| Record name | Lithium iodide (LiI), trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 85017-80-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



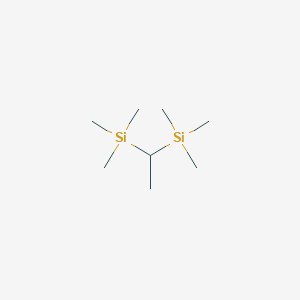
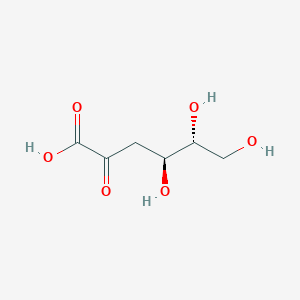




![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)




![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)
